molecular formula C14H22N2O B5315805 N-(2,3-dimethylphenyl)-N'-(1-ethylpropyl)urea

N-(2,3-dimethylphenyl)-N'-(1-ethylpropyl)urea

Cat. No. B5315805
M. Wt: 234.34 g/mol
InChI Key: ULJPRZWLMQAXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(1-ethylpropyl)urea, commonly known as AWD 122-08, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and has shown promising results in different scientific research studies.

Mechanism of Action

The mechanism of action of AWD 122-08 is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Additionally, it has been found to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
AWD 122-08 has been found to exhibit significant biochemical and physiological effects in various scientific research studies. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using AWD 122-08 in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of AWD 122-08. One potential direction is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, clinical trials are needed to determine its potential use in the treatment of chronic pain and cancer.

Synthesis Methods

AWD 122-08 can be synthesized by reacting 2,3-dimethylaniline with 1-ethylpropyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

AWD 122-08 has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-12(6-2)15-14(17)16-13-9-7-8-10(3)11(13)4/h7-9,12H,5-6H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJPRZWLMQAXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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